1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone
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Overview
Description
1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanone is an organic compound with the molecular formula C7H10N2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone typically involves the reaction of 1,5-dimethylpyrazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the ketone group to an alcohol group using reducing agents such as sodium borohydride.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., pyridine). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes or receptors. These interactions can modulate biological processes, leading to the observed effects .
Comparison with Similar Compounds
1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanone can be compared with other pyrazole derivatives, such as:
1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone: Contains an ethyl group instead of a methyl group, which can influence its physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Biological Activity
1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with acetylating agents. Various methodologies have been employed to optimize yields and purity, including solvent-free conditions and microwave-assisted synthesis, which enhance reaction efficiency and reduce environmental impact.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds related to this compound demonstrate activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds have been documented:
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
8h | Staphylococcus aureus | 8 |
8f | Pseudomonas aeruginosa | 8 |
8b | S. epidermidis | 11 |
These findings suggest that modifications to the pyrazole ring can enhance antibacterial activity, making it a promising scaffold for further development in antimicrobial therapies .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, compounds derived from this structure have shown cytotoxic effects in vitro:
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potency of these compounds against breast cancer and leukemia cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly in the G0/G1 phase .
The biological activities of pyrazole derivatives like this compound can be attributed to their interaction with various biological targets:
- Topoisomerase Inhibition : Some studies suggest that these compounds may act as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair .
- Antioxidant Activities : Pyrazole derivatives often exhibit antioxidant properties, which may contribute to their anticancer effects by reducing oxidative stress in cells .
Study on Anticancer Activity
A study focusing on the anticancer effects of pyrazole derivatives highlighted the significant cytotoxicity of related compounds against MCF-7 cells. The results indicated that certain structural modifications could lead to enhanced efficacy against cancer cells while maintaining low toxicity towards normal cells .
Study on Antimicrobial Properties
Another study investigated the antimicrobial properties of a series of pyrazole derivatives, including those similar to this compound. The results demonstrated that specific substitutions on the pyrazole ring improved activity against resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Properties
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-7(6(2)10)4-8-9(5)3/h4H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXZNYALZCZZSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427120 |
Source
|
Record name | 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21686-05-5 |
Source
|
Record name | 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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